Linker Length Defines Spatial Distance and Degradation Potency Relative to PEG3 and PEG4 Analogs
The PEG2 linker in A 410099.1 amide-PEG2-amine-Boc provides a shorter spatial separation compared to the PEG3 and PEG4 analogs. In a head-to-head study of PROTACs with variable PEG linkers (PEG2, PEG3, PEG4), all compounds bound ERα with similar IC50 values (30–50 nM), but the PEG3 linker conferred the highest degradation activity, demonstrating that linker length is a critical determinant of functional potency beyond binding affinity [1]. The PEG2 variant may therefore be advantageous for targets requiring a more constrained ternary complex geometry.
| Evidence Dimension | Linker length and corresponding PROTAC degradation activity |
|---|---|
| Target Compound Data | PEG2 linker; IC50 (ERα binding) = 30–50 nM (class inference) |
| Comparator Or Baseline | PEG3 linker (highest degradation activity); PEG4 linker |
| Quantified Difference | Similar binding affinity across PEG2/PEG3/PEG4; PEG3 yields maximal degradation |
| Conditions | In vitro ERα binding and degradation assays using LCL-ER(dec)-based PROTACs |
Why This Matters
Linker length dictates the optimal spatial orientation for ternary complex formation, making PEG2 the preferred choice for targets where a shorter tether enhances degradation efficiency or reduces off-target effects.
- [1] Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS Vol.33 No.2, pp. 24-52. View Source
